molecular formula C17H17ClO5S B1198254 Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)- CAS No. 26881-62-9

Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-

Cat. No.: B1198254
CAS No.: 26881-62-9
M. Wt: 368.8 g/mol
InChI Key: DCCZLOASKLQMQQ-UHFFFAOYSA-N
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Description

Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-3,4'-dione is a member of benzofurans.

Scientific Research Applications

Chemical Derivatives and Synthesis

A derivative of this compound has been isolated from the marine-derived mangrove endophytic fungus Sporothrix sp., suggesting its occurrence in natural fungal species (Wen et al., 2010). Additionally, its derivatives are used in various chemical reactions, such as the double Michael reactions in the presence of catalytic ionic liquids, which are important in organic synthesis and producing biologically active products (Liu et al., 2017).

Electrocatalysis in Synthesis

The compound's derivatives play a role in electrocatalysis. For instance, electrocatalytic cascade assembly involving benzylidenebarbiturates and cyclohexane-1,3-diones has been used to form related compounds in high yields under mild conditions (Ryzhkov et al., 2021).

Biological Activity

Griseofulvin, a derivative of this compound, has shown biological activity, such as inducing aggregation of microtubule protein, which has implications in the study of microtubule assembly and function (Roobol et al., 1977). Additionally, it has been observed to induce chromosome instability in plants, which can be relevant in genetic and cellular studies (Griesbach et al., 1983).

Synthetic Pathways and Chemical Analysis

The compound has been involved in studies related to synthetic pathways, providing insights into complex chemical reactions and structural formations in organic chemistry. For example, studies on Stevens' tropolone synthesis and hydrolysis of spirocyclopentadiene and spiroindene dichloroketen adducts explore the formation of various complex compounds (Tsunetsugu et al., 1983).

Pharmaceutical Applications

While focusing on non-drug uses, it is noteworthy that derivatives of this compound have been studied for potential pharmaceutical applications. For example, spirocyclopropane compounds have been synthesized and evaluated as gastric antisecretory and antiulcer agents (Kawada et al., 1984).

Biosynthesis and Bioactive Compounds

The compound's derivatives have been studied in the context of biosynthesis and bioactive compounds, highlighting their relevance in natural products chemistry and potential therapeutic applications. For instance, spiroketals from the plant endophytic fungus Pestalotiopsis fici have been isolated and analyzed, providing evidence for a biosynthetic hypothesis involving Diels-Alder reaction cascades (Liu et al., 2013).

Properties

CAS No.

26881-62-9

Molecular Formula

C17H17ClO5S

Molecular Weight

368.8 g/mol

IUPAC Name

7-chloro-4,6-dimethoxy-5'-methyl-3'-methylsulfanylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

InChI

InChI=1S/C17H17ClO5S/c1-8-5-9(19)6-12(24-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)23-17/h6-8H,5H2,1-4H3

InChI Key

DCCZLOASKLQMQQ-UHFFFAOYSA-N

SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)SC

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)SC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-
Reactant of Route 2
Reactant of Route 2
Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-
Reactant of Route 3
Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-
Reactant of Route 4
Reactant of Route 4
Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-
Reactant of Route 5
Reactant of Route 5
Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-
Reactant of Route 6
Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-

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